molecular formula C9H16N4 B1474718 (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine CAS No. 1785380-09-7

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Cat. No. B1474718
CAS RN: 1785380-09-7
M. Wt: 180.25 g/mol
InChI Key: RTKHGFGBUPVBKQ-UHFFFAOYSA-N
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Description

“(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine” is a chemical compound that belongs to the class of pyrazolo[4,3-c]pyridines . Pyrazolo[4,3-c]pyridines are of considerable interest due to their diverse biological activity. They have been studied as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase inhibitors, transient receptor potential ankyrin-repeat 1 (TRK1) antagonists, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists .


Synthesis Analysis

The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which includes “(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine”, was carried out from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine” include an iodine-mediated electrophilic cyclization, Suzuki cross-couplings with various boronic acids, and alkylation reactions .

Scientific Research Applications

Heterocyclic Scaffold Synthesis

  • Fluorinated Heterocyclic Scaffold Synthesis : A study detailed the synthesis of a fluorinated heterocyclic scaffold, potentially attractive for its properties, via Michael addition and Mannich reaction. This method facilitates the synthesis of novel functionalized carboxymides, contributing to the development of compound libraries for various applications (Revanna et al., 2013).

X-ray Powder Diffraction Data

  • X-ray Powder Diffraction of Related Compounds : Another study provided X-ray powder diffraction data for a compound structurally similar to the one , emphasizing the importance of structural analysis in understanding the properties and potential applications of such compounds (Wang et al., 2017).

Heterocyclic Compounds Synthesis

  • Synthesis of Novel Heterocyclic Compounds : Research on the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety shows the breadth of chemical reactions and synthetic strategies employed to create biologically active molecules with potential therapeutic applications (Kumar & Mashelker, 2007).

Ambient-Temperature Synthesis

  • Ambient-Temperature Synthesis : A report on the synthesis of N-pyrazolyl imine at ambient temperature highlights innovative approaches to compound synthesis, potentially reducing the energy requirements and complexity of chemical processes (Becerra et al., 2021).

Heterocyclic Synthesis with Ethyl α-Compounds

  • Polyfunctionally Substituted Derivatives Synthesis : Another study explores the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of heterocyclic compounds in creating complex molecular architectures for various scientific applications (Mohareb et al., 2004).

Future Directions

The future directions for research on “(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine” and similar compounds could include further exploration of their biological activity, optimization of their synthesis, and investigation of their potential applications in various fields such as medicine and material science .

properties

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-9(5-10)7-6-11-4-3-8(7)12-13/h11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKHGFGBUPVBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CNCCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 2
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 3
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 4
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 5
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 6
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

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